molecular formula C14H18Ni B6318742 Bis(ethylcyclopentadienyl)nickel, 98% CAS No. 31886-51-8

Bis(ethylcyclopentadienyl)nickel, 98%

Cat. No. B6318742
CAS RN: 31886-51-8
M. Wt: 244.99 g/mol
InChI Key: VWHXTCKWIVCDGV-UHFFFAOYSA-N
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Description

Bis(ethylcyclopentadienyl)nickel(II), also known as Ni(EtCp)2, is a chemical compound with the molecular formula Ni(C5H4C2H5)2 . It is a green liquid and is often used in research and development .


Molecular Structure Analysis

The molecular weight of Bis(ethylcyclopentadienyl)nickel(II) is 244.99 g/mol . Its molecular structure consists of a nickel atom (Ni) bonded to two ethylcyclopentadienyl groups (C5H4C2H5) .


Physical And Chemical Properties Analysis

Bis(ethylcyclopentadienyl)nickel(II) is a green liquid . It has a boiling point of 90°C and a density of 1.137 g/mL at 25°C .

Scientific Research Applications

Chemical Vapor Deposition of Nickel Layers

Bis(ethylcyclopentadienyl)nickel has been prominently used in the chemical vapor deposition (CVD) process to deposit nickel layers. Studies by Protopopova and Alexandrov (2012) and (2013) have explored the physicochemical regularities of this process, focusing on the growth rate of nickel layers under different conditions such as deposition temperature, gas-flow linear rate, and partial pressures of reagents. They developed a model reaction scheme based on the data from time-of-flight mass spectrometry, which helps in understanding the kinetics and morphology of the deposited layers (Protopopova & Alexandrov, 2012); (Protopopova & Alexandrov, 2013).

Synthesis of Phase Pure Ni3S2 and NiS

Gervas et al. (2018) reported the use of bis(ethylcyclopentadienyl)nickel in synthesizing phase-pure Ni3S2 and NiS nanoparticles and thin films. This study highlights the compound's role as a precursor in producing materials with specific phases and morphologies, crucial for applications in electronics and catalysis (Gervas et al., 2018).

Improvement in Hydrogen Storage

Kumar et al. (2017) discovered that bis(ethylcyclopentadienyl)nickel II significantly enhances the hydrogen absorption-desorption capabilities of the Mg-MgH2 system. This finding is essential for developing more efficient hydrogen storage technologies, a critical component of sustainable energy systems (Kumar et al., 2017).

Catalysis in Polymerization Processes

Zhang et al. (2011) explored the ethylene polymerization behavior of nickel complexes, including bis(ethylcyclopentadienyl)nickel, demonstrating its role in producing polyethylene with high activities. This application is significant for the plastics industry, where the efficiency of polymerization processes directly affects production costs and material properties (Zhang et al., 2011).

Nickel-Catalyzed Reactions

The compound has been used in nickel-catalyzed reactions, such as hydroarylation of alkynes, showcasing its versatility as a catalyst in organic synthesis. This application opens up pathways for creating complex organic compounds with high precision and efficiency (Shirakawa et al., 2001).

Safety and Hazards

Bis(ethylcyclopentadienyl)nickel(II) is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas, kept away from heat/sparks/open flames/hot surfaces, and stored in a well-ventilated place .

Future Directions

Bis(ethylcyclopentadienyl)nickel(II) is used in research and development, particularly in the field of materials science for the deposition of nickel films . Its future directions may include further optimization of deposition processes and exploration of new applications in materials science.

Mechanism of Action

Target of Action

Bis(ethylcyclopentadienyl)nickel primarily targets organic compounds in chemical reactions. It acts as a catalyst, facilitating the reaction without being consumed .

Mode of Action

The compound interacts with its targets by forming temporary bonds, which lowers the activation energy required for the reaction. This allows the reaction to proceed at a faster rate or under milder conditions .

Biochemical Pathways

Bis(ethylcyclopentadienyl)nickel is involved in several organic synthesis reactions. For instance, it can catalyze the addition reaction between alkenes and carbonyl compounds, the hydrogenation of alcohols and aldehydes to form alcohols, and the cross-coupling reaction between cyclopentadiene and acetylene to synthesize polymers .

Pharmacokinetics

It’s worth noting that the compound is sensitive to air and should be handled in a dry environment .

Result of Action

The result of Bis(ethylcyclopentadienyl)nickel’s action is the formation of new organic compounds. For example, it can facilitate the synthesis of alcohols from alkenes and carbonyl compounds, or the production of polymers from cyclopentadiene and acetylene .

Action Environment

The action of Bis(ethylcyclopentadienyl)nickel is influenced by environmental factors such as temperature and the presence of oxygen. The compound is stable at room temperature but can undergo oxidation reactions when exposed to high temperatures and oxygen . Therefore, it should be stored in a dry, oxygen-free environment to maintain its stability and efficacy .

properties

InChI

InChI=1S/2C7H9.Ni/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHXTCKWIVCDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31886-51-8
Record name Bis(ethylcyclopentadienyl)nickel(II)
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